molecular formula C7H16ClN B8251627 Hept-6-en-1-amine hydrochloride

Hept-6-en-1-amine hydrochloride

Cat. No.: B8251627
M. Wt: 149.66 g/mol
InChI Key: HUISCKBVRLUPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hept-6-en-1-amine hydrochloride (C₇H₁₄ClN) is a primary amine hydrochloride featuring a seven-carbon chain with a terminal double bond at the sixth position. This structural motif renders it a valuable intermediate in organic synthesis, particularly in reactions leveraging alkene functionality, such as Michael additions, hydroaminations, or polymerizations. The hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for laboratory and industrial workflows.

Properties

IUPAC Name

hept-6-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-3-4-5-6-7-8;/h2H,1,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUISCKBVRLUPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-6-en-1-amine hydrochloride can be synthesized through the reaction of hept-6-en-1-amine with hydrochloric acid. The general reaction involves dissolving hept-6-en-1-amine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The reaction is typically carried out at room temperature, and the product precipitates out as a solid, which can be collected by filtration and dried.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors, and the product is purified through recrystallization or other suitable purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Hept-6-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitriles or amides.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of nitriles or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of alcohols or ethers, depending on the nucleophile used.

Scientific Research Applications

Hept-6-en-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of hept-6-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The protonated amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Hept-6-en-1-amine hydrochloride with structurally or functionally related amine hydrochlorides:

Table 1: Comparative Analysis of Amine Hydrochlorides

Compound Molecular Formula Functional Group Molar Mass (g/mol) Key Applications/Properties References
Hept-6-en-1-amine HCl C₇H₁₄ClN Alkene 147.65 Organic synthesis intermediate
Hept-6-yn-1-amine HCl C₇H₁₄ClN Alkyne 147.65 Research chemical; alkyne reactivity studies
Methoxyamine HCl CH₆ClNO Methoxy amine 99.52 Nucleophile in DNA/RNA modification; pharmaceutical synthesis
6-Azidohexan-1-amine HCl C₆H₁₅ClN₄ Azide 178.66 Bioconjugation; click chemistry
Methylamine HCl CH₆ClN Methylamine 67.52 Industrial reagent; precursor for surfactants

Key Structural and Functional Differences

Alkene vs. Alkyne Reactivity: Hept-6-en-1-amine HCl’s terminal alkene enables regioselective additions (e.g., hydrohalogenation) under mild conditions, whereas the alkyne in hept-6-yn-1-amine HCl supports metal-catalyzed coupling reactions (e.g., Sonogashira) . The alkene’s lower bond dissociation energy compared to the alkyne may result in faster degradation under oxidative conditions.

Functional Group Diversity :

  • Methoxyamine HCl ’s methoxy group enhances nucleophilicity, making it useful in protecting carbonyl groups or modifying nucleic acids .
  • 6-Azidohexan-1-amine HCl ’s azide group facilitates bioorthogonal click chemistry (e.g., with alkynes via CuAAC), critical in bioconjugation and drug delivery .

Safety and Handling :

  • Methylamine HCl (simplest homolog) requires stringent handling due to its volatility and irritancy . Hept-6-en-1-amine HCl, with a longer carbon chain, likely exhibits reduced volatility but similar corrosiveness.

Analytical Considerations

  • HPLC and NMR (as per guidelines) are critical for purity assessment. The alkene’s UV activity (π→π* transitions) allows detection at ~200–220 nm, distinct from azides or methoxyamines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hept-6-en-1-amine hydrochloride
Reactant of Route 2
Hept-6-en-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.